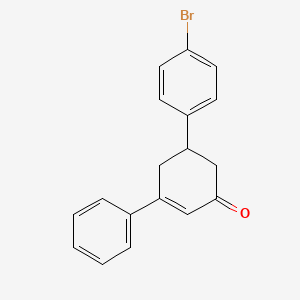![molecular formula C13H13N5O2 B11487349 2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11487349.png)
2-[3-(5-amino-1H-1,2,4-triazol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both an isoindole and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with various amines under microwave irradiation to yield the desired product . The reaction conditions often include the use of succinic anhydride and aminoguanidine hydrochloride as starting materials .
Industrial Production Methods
the use of microwave irradiation and the choice of nucleophilic amines are critical factors in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazole and isoindole rings.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include aminoguanidine hydrochloride, succinic anhydride, and various nucleophilic amines. Microwave irradiation is often employed to accelerate the reaction rates and improve yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted isoindole and triazole derivatives .
Scientific Research Applications
2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex bioactive molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Mechanism of Action
The mechanism of action of 2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes, such as kinases and lysine-specific demethylase 1, by binding to their active sites . This inhibition can disrupt critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPANAMIDES: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: This compound also features a triazole ring and is used in similar biological and chemical applications.
Uniqueness
What sets 2-[3-(5-AMINO-1H-1,2,4-TRIAZOL-3-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of an isoindole and a triazole ring, which provides a distinct set of chemical properties and biological activities .
Properties
IUPAC Name |
2-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-13-15-10(16-17-13)6-3-7-18-11(19)8-4-1-2-5-9(8)12(18)20/h1-2,4-5H,3,6-7H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEPEZBOYJOMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11487272.png)
![1-(2-chlorobenzyl)-3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11487273.png)
![2-[(2-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile](/img/structure/B11487280.png)


![2-({[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B11487301.png)

![4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11487309.png)
![3,4,5-triethoxy-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide](/img/structure/B11487317.png)
![2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11487322.png)
![4-[(3-Chlorobenzyl)oxy]tetrazolo[1,5-a]quinoxaline](/img/structure/B11487326.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11487335.png)
![5-amino-N-[4-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11487354.png)
![3,4-diethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B11487362.png)
